Tert-butyl 2-iodobenzoate

Catalog No.
S684021
CAS No.
110349-26-3
M.F
C11H13IO2
M. Wt
304.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-iodobenzoate

CAS Number

110349-26-3

Product Name

Tert-butyl 2-iodobenzoate

IUPAC Name

tert-butyl 2-iodobenzoate

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

InChI

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3

InChI Key

DKOWOQYYXGDSMO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1I

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1I

Organic Synthesis:

  • Precursor for Suzuki-Miyaura Coupling Reactions: Tert-butyl 2-iodobenzoate can act as a valuable building block in organic synthesis. Its reactive iodobenzene moiety allows it to participate in Suzuki-Miyaura coupling reactions, a powerful tool for constructing carbon-carbon bonds. In these reactions, the iodide group is replaced with another organic fragment using a palladium catalyst. This versatility makes Tert-butyl 2-iodobenzoate useful for synthesizing various complex organic molecules, including pharmaceuticals and functional materials.

Medicinal Chemistry:

  • Radioiodination Labeling: The presence of the iodine atom makes Tert-butyl 2-iodobenzoate a potential candidate for radioiodination reactions. By incorporating radioactive isotopes of iodine (e.g., I-125), researchers can create radiolabeled derivatives of this compound. These radiolabeled probes can be valuable tools for studying biological processes like protein-protein interactions and in vivo imaging techniques [].

Material Science:

  • Organic Photovoltaics: Tert-butyl 2-iodobenzoate has been explored as a precursor for the synthesis of organic photovoltaic materials. These materials are organic semiconductors with the potential to convert light energy into electricity. By incorporating Tert-butyl 2-iodobenzoate into specific molecular structures, researchers can potentially develop new organic photovoltaic materials with improved properties.

Organic Catalysis:

  • Development of New Catalysts: The reactive nature of Tert-butyl 2-iodobenzoate makes it a suitable candidate for the development of novel organic catalysts. By modifying its structure and incorporating functional groups, scientists can potentially design new catalysts for various organic transformations, leading to more efficient and sustainable synthetic pathways [].

Tert-butyl 2-iodobenzoate is an organic compound characterized by the chemical formula C₁₁H₁₃IO₂. It appears as a white crystalline solid and is soluble in organic solvents. This compound features a tert-butyl group attached to the oxygen of a benzoate moiety, which is further substituted with an iodine atom at the second position of the benzene ring. Its structure can be represented as follows:

text
O || C4H9-C-O-C6H4-I

The presence of the iodine atom makes it a useful intermediate in various

t-BuIbz should be handled with care in a well-ventilated laboratory following standard laboratory safety procedures. Specific data on its toxicity is limited, but potential hazards include:

  • Skin and eye irritation: Iodoaromatic compounds can irritate the skin and eyes upon contact.
  • Respiratory irritation: Inhalation of dust particles may irritate the respiratory tract.
  • Environmental impact: Iodinated compounds may have ecological effects. Proper disposal procedures are recommended [].
Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, allowing for the formation of different derivatives.
  • Coupling Reactions: This compound can undergo coupling reactions with organometallic reagents, such as alkynyllithiums, leading to the formation of alkenyl iodobenzoate derivatives .
  • Formation of Isocoumarins: It can react with internal alkynes to yield isocoumarins, demonstrating its versatility in synthetic organic chemistry .

While specific biological activity data for tert-butyl 2-iodobenzoate is limited, compounds containing iodine and benzoate structures often exhibit antimicrobial and antifungal properties. The presence of the iodine atom may enhance biological activity due to its electronegativity and ability to participate in various biochemical interactions.

Tert-butyl 2-iodobenzoate can be synthesized through several methods:

  • Direct Iodination: Starting from tert-butyl 2-aminobenzoate, iodination can be achieved using iodine or iodinating agents under acidic conditions .
  • Kharasch-Sosnovsky Reaction: This method involves reacting tert-butyl iodobenzoperoxoate with copper(I) iodide, leading to the formation of new alkenyl iodobenzoate derivatives .
  • Esterification: The compound can also be synthesized via esterification processes involving benzoic acid derivatives and tert-butanol in the presence of acid catalysts.

Tert-butyl 2-iodobenzoate has several applications in organic synthesis, including:

  • Intermediate in Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Reagent in Coupling Reactions: Utilized in coupling reactions to form complex organic molecules, particularly in medicinal chemistry.
  • Precursor for Isocoumarins: Its ability to react with alkynes makes it valuable for producing isocoumarin derivatives, which have applications in drug development.

Interaction studies focus on how tert-butyl 2-iodobenzoate interacts with other chemical entities. Its reactivity with nucleophiles indicates potential pathways for creating diverse chemical products. Additionally, studies on its biological interactions may reveal insights into its potential therapeutic uses or toxicological profiles.

Tert-butyl 2-iodobenzoate shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 2-iodobenzoateContains a methyl group instead of a tert-butyl groupMore volatile; used in similar reactions
Ethyl 2-iodobenzoateContains an ethyl groupLower boiling point compared to tert-butyl
Propyl 2-iodobenzoateContains a propyl groupIntermediate reactivity
Tert-butyl 4-iodobenzoateIodine at the fourth positionDifferent reactivity profile

Tert-butyl 2-iodobenzoate is unique due to its bulky tert-butyl group, which influences its steric properties and reactivity compared to other iodobenzoates. This steric hindrance can affect reaction rates and selectivity in synthetic applications.

XLogP3

3.7

Wikipedia

Tert-butyl 2-iodobenzoate

Dates

Last modified: 08-15-2023

Explore Compound Types